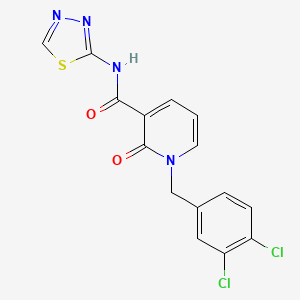

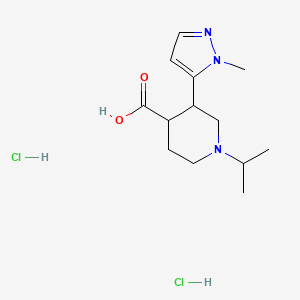

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles often involves the reaction of an aromatic amine with nitrosyl sulphuric acid, followed by coupling with different compounds .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom . The presence of these heteroatoms imparts unique chemical properties to these compounds.Chemical Reactions Analysis

1,3,4-Thiadiazoles can participate in a variety of chemical reactions due to the presence of reactive nitrogen and sulfur atoms in their structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure. In general, these compounds are characterized by strong aromaticity, which leads to great in vivo stability .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds containing the 1,3,4-thiadiazol moiety have been investigated for their antibacterial properties. The presence of the dichlorobenzyl group may enhance these properties, potentially leading to the development of new antibacterial agents that could be more effective against resistant strains of bacteria .

Antifungal Applications

The structural similarity of this compound to other molecules with known antifungal activity suggests it could serve as a lead compound in the synthesis of new antifungal agents. This application is particularly relevant in the agricultural sector, where fungal pathogens can have a devastating impact on crop yields .

Antiviral Research

Indole derivatives, which share a similar structural framework with this compound, have shown antiviral activity. This suggests potential applications in the development of antiviral drugs, especially given the ongoing need for new treatments against emerging viral infections .

Anti-Inflammatory Properties

The compound’s structural features suggest it may possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory medications. This could have implications for treating chronic inflammatory diseases .

Cancer Research

Indole derivatives have been found to possess anticancer activities. The compound , with its indole-like structure, could be explored for its potential use in cancer treatment, either alone or as a part of combination therapies .

Plant Growth Regulation

The compound’s similarity to indole-3-acetic acid, a plant hormone, indicates that it could be used in the regulation of plant growth. This application could lead to its use in agriculture to improve crop yields or manage plant development .

Wirkmechanismus

Target of Action

The primary targets of this compound are bacterial strains. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, making them significant targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting their growth. . This moiety is known to exhibit various biological activities due to the presence of a N–C–S– group .

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibitionThe compound’s interaction withcalf thymus-DNA (CT-DNA) has been investigated, suggesting that it may interfere with the DNA of the bacteria .

Pharmacokinetics

The strong aromaticity of the 1,3,4-thiadiazole ring, which provides great in vivo stability, suggests that the compound may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the growth of the targeted bacteria. This is evidenced by the compound’s inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The compound’s interaction with CT-DNA also suggests that it may cause molecular changes in the bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O2S/c16-11-4-3-9(6-12(11)17)7-21-5-1-2-10(14(21)23)13(22)19-15-20-18-8-24-15/h1-6,8H,7H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWREYCCFOEYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=NN=CS2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2880925.png)

![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)

![2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)

![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)

![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)